4-Phenyl-3-buten-2-one
Overview
Description
4-Phenyl-3-buten-2-one, also known as benzalacetone or benzylideneacetone, is an organic compound with the molecular formula C10H10O. It is a yellow solid with a characteristic odor and is used in various chemical applications. This compound is notable for its conjugated system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenyl-3-buten-2-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a controlled temperature of 25-31°C to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of styrene with acetic anhydride in the presence of zeolite catalysts. This method offers high catalytic activity and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of this compound can yield 4-phenyl-2-butanone.
Substitution: It reacts with nucleophiles such as methyl- and benzylguanidine to form aromatic N2-substituted 2-pyrimidinamines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reactions with guanidine derivatives are often carried out in the presence of a base such as triethylamine.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 4-Phenyl-2-butanone.
Substitution: Aromatic N2-substituted 2-pyrimidinamines.
Scientific Research Applications
4-Phenyl-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a substrate for glutathione transferase studies.
Biology: The compound is studied for its interactions with various biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in zinc electroplating to improve coating quality.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-buten-2-one involves its interaction with enzymes and other biological molecules. For instance, it acts as a substrate for glutathione transferase, facilitating the transfer of glutathione to various substrates . The compound’s conjugated system allows it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
- Benzalacetone
- Benzylideneacetone
- Methyl styryl ketone
Comparison: 4-Phenyl-3-buten-2-one is unique due to its specific structure, which includes a conjugated system that imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers higher selectivity in certain reactions and is widely used in industrial applications due to its stability and reactivity .
Biological Activity
4-Phenyl-3-buten-2-one (PBO) is an α,β-unsaturated ketone known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties. This article aims to summarize the biological activity of PBO, supported by case studies and relevant research findings.
- Chemical Formula : C10H10O
- Molecular Weight : 150.19 g/mol
- Solubility : Freely soluble in alcohol, benzene, chloroform; very slightly soluble in water and petroleum ether .
Antioxidant Activity
PBO exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. A study indicated that derivatives of PBO possess enhanced antioxidant activity, contributing to their potential use in preventing cellular damage associated with oxidative stress .
Anti-inflammatory Effects
Research has demonstrated that PBO and its derivatives can inhibit inflammatory pathways. These compounds have been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This makes PBO a candidate for developing anti-inflammatory drugs .
Antiviral Activity
PBO has shown promising antiviral effects against several viruses. In vitro studies revealed that it inhibits viral replication by interfering with the viral life cycle at various stages. For instance, it has been effective against influenza virus and other RNA viruses, suggesting its potential as a broad-spectrum antiviral agent .
Anticancer Properties
PBO has been investigated for its anticancer effects, particularly against various cancer cell lines. Research indicates that it induces apoptosis (programmed cell death) in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death. Studies have shown that PBO can inhibit tumor growth in xenograft models, highlighting its potential as an anticancer therapeutic agent .
Study 1: Antioxidant and Anticancer Activity
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives of PBO and evaluated their antioxidant and anticancer activities. The results indicated that certain derivatives exhibited enhanced potency compared to PBO itself, suggesting structural modifications could lead to more effective therapeutic agents .
Study 2: Anti-inflammatory Mechanisms
A detailed examination of PBO's anti-inflammatory mechanisms was conducted using animal models. The results demonstrated that administration of PBO significantly reduced edema and inflammatory markers in treated animals compared to controls. This study provides evidence supporting the use of PBO as an anti-inflammatory agent in clinical settings .
Summary of Findings
Properties
IUPAC Name |
4-phenylbut-3-en-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025662 | |
Record name | Methyl styryl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-57-6 | |
Record name | 4-Phenyl-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl styryl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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